molecular formula C51H51K3N4O15S4 B11928879 Sulfo-Cyanine7.5 maleimide

Sulfo-Cyanine7.5 maleimide

Cat. No.: B11928879
M. Wt: 1205.5 g/mol
InChI Key: LPYYYGPYGCVNAA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine7One common method involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions to introduce the sulfonate groups, enhancing the dye’s water solubility .

Industrial Production Methods

In industrial settings, the production of Sulfo-Cyanine7.5 typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The dye is then purified through techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine7.5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically modified versions of Sulfo-Cyanine7.5 with different functional groups attached, which can be used for various labeling and imaging applications .

Scientific Research Applications

Sulfo-Cyanine7.5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for detecting various chemical species.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.

    Medicine: Utilized in in vivo imaging for tracking the distribution of drugs and other therapeutic agents.

    Industry: Applied in the development of diagnostic assays and biosensors

Mechanism of Action

Sulfo-Cyanine7.5 exerts its effects through its ability to absorb and emit light in the near-infrared region. The dye’s molecular structure allows it to interact with specific molecular targets, such as proteins and nucleic acids, through covalent or non-covalent bonding. This interaction facilitates the visualization of these targets in biological systems, enabling detailed imaging and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine7.5 stands out due to its higher fluorescence quantum yield and improved water solubility compared to similar compounds. These properties make it particularly suitable for in vivo imaging applications, where high sensitivity and minimal background interference are crucial .

Properties

Molecular Formula

C51H51K3N4O15S4

Molecular Weight

1205.5 g/mol

IUPAC Name

tripotassium;3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3

InChI Key

LPYYYGPYGCVNAA-UHFFFAOYSA-K

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

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